molecular formula C14H20N4O B11150839 N~4~-isobutyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N~4~-isobutyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11150839
M. Wt: 260.33 g/mol
InChI Key: GJQVQSZHTWBJOI-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyrazolopyridines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the reaction of the carboxylic acid derivative with 2-methylpropylamine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl groups or the carboxamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,6-trimethyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.

    Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.

    Interfering with cellular pathways: Disrupting signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1,3,6-trimethyl-N-(2-ethylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1,3,6-trimethyl-N-(2-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

1,3,6-trimethyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

1,3,6-trimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H20N4O/c1-8(2)7-15-14(19)11-6-9(3)16-13-12(11)10(4)17-18(13)5/h6,8H,7H2,1-5H3,(H,15,19)

InChI Key

GJQVQSZHTWBJOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC(C)C

Origin of Product

United States

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